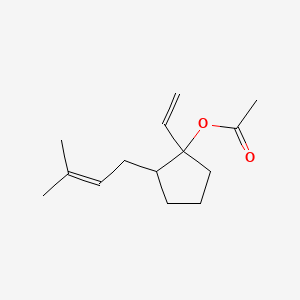
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a vinyl group, and an acetate ester
Méthodes De Préparation
The synthesis of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of a catalyst to form the acetate ester . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell wall synthesis and reducing cell wall thickness . The compound may also interact with other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be compared with similar compounds such as:
3-Methyl-2-butenyl acetate: This compound has a similar structure but lacks the vinylcyclopentyl group, resulting in different chemical and biological properties.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: This compound shares the 3-methyl-2-butenyl group but has a different core structure, leading to distinct biological activities.
Propriétés
Numéro CAS |
67674-44-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
[1-ethenyl-2-(3-methylbut-2-enyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-5-14(16-12(4)15)10-6-7-13(14)9-8-11(2)3/h5,8,13H,1,6-7,9-10H2,2-4H3 |
Clé InChI |
URFMDPOQTRBASQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1CCCC1(C=C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















